N-ethyl-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-ethyl-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.13002836 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Method Development
One study involved the analytical profiling of three psychoactive substances, including a compound structurally related to N-ethyl-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide. The research aimed to establish a qualitative and quantitative method for analyzing these compounds in biological matrices using high-performance liquid chromatography and mass spectrometry. This illustrates the utility of similar compounds in developing analytical methods for forensic and toxicological analysis (De Paoli et al., 2013).
Pharmacological Research
Compounds with the piperidine ring and sulfonyl groups have been explored for various pharmacological properties. For example:
- WAY-100635 has been identified as a potent and selective antagonist of the 5-HT1A receptor, indicating the significance of sulfonyl-containing piperidine derivatives in neurological research and potential therapeutic applications (Forster et al., 1995).
- Another study on sigma receptors and breast cancer suggested the potential of certain benzamide derivatives, possibly structurally related to this compound, in visualizing primary breast tumors, demonstrating the relevance of these compounds in cancer diagnostics (Caveliers et al., 2002).
Medicinal Chemistry
Research in medicinal chemistry has generated various piperidine derivatives, including sulfonyl hydrazones, for their potential antioxidant and anticholinesterase activities. These studies underscore the versatility of piperidine and sulfonyl groups in designing molecules with desired biological activities, suggesting that compounds like this compound could serve as scaffolds for developing new therapeutic agents (Karaman et al., 2016).
Properties
IUPAC Name |
N-ethyl-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-16-15(18)12-5-4-10-17(11-12)22(19,20)14-8-6-13(21-2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHYUJQMLKNVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.